4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine is a complex organic compound characterized by its unique structure that incorporates both pyridine and sulfanyl functional groups. Its molecular formula is with a molecular weight of approximately 272.42 g/mol . The compound features a central pyridine ring substituted with a propyl chain that is further connected to a sulfanyl group, which itself is linked to another pyridine moiety. This structural arrangement provides potential for diverse chemical reactivity and biological activity.
The chemical behavior of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine can be influenced by the presence of the pyridine rings and the sulfanyl group. Pyridines generally undergo nucleophilic substitution reactions, particularly at the C-2 and C-4 positions due to the electron-withdrawing nature of the nitrogen atom . The sulfanyl group can participate in various reactions, such as oxidation to sulfoxides or sulfones, and can also engage in nucleophilic attacks, making this compound versatile in synthetic organic chemistry.
The synthesis of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine can be achieved through several methods:
These methods highlight the versatility in synthesizing substituted pyridines and their derivatives.
4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine has potential applications in several fields:
Interaction studies involving 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine could reveal insights into its mechanism of action within biological systems. Investigating its binding affinity with various proteins or enzymes could help understand its potential therapeutic applications. Additionally, studying its interactions with other small molecules may provide information on synergistic effects or antagonistic properties when used in combination therapies.
Several compounds share structural similarities with 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-(3-Phenylpropyl)pyridine | Structure | Contains a phenyl group instead of a sulfanyl group |
| 3-Pyridin-4-yl-propionic acid | - | Exhibits carboxylic acid functionality |
| 2-Pyridinemethanethiol | - | Features a thiol group instead of sulfanyl |
The uniqueness of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine lies in its dual incorporation of sulfur and nitrogen heteroatoms within the same molecular framework, potentially leading to distinct reactivity and biological profiles compared to these similar compounds.
The compound 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine is systematically named according to IUPAC guidelines as 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine [3] [4]. The nomenclature reflects its bifunctional structure, comprising two pyridine rings linked by a thioether-bridged alkyl chain. The numbering begins at the nitrogen atom of each pyridine ring, with the sulfanyl (-S-) group positioned at the third carbon of the propyl chains. The systematic name emphasizes the connectivity:
The structural formula is C₁₆H₂₀N₂S, with a molecular weight of 272.41 g/mol [3] [4]. The SMILES notation (S(CCCc1ccncc1)CCCc1ccncc1) explicitly defines the connectivity: two pyridine rings (c1ccncc1) connected via -S-CH₂CH₂CH₂- and -CH₂CH₂CH₂- moieties [4].
The molecule exhibits structural isomerism contingent on substituent positioning. While the current structure features para-substituted pyridine rings, alternative isomers could arise from meta- or ortho-substitution on either ring. However, the reported compound is locked in the para configuration, as confirmed by its synthetic route and spectral data [3] [5].
Stereoisomerism is absent due to the molecule’s symmetry. The thioether bridge (-S-) connects two identical propyl-pyridine arms, rendering the structure achiral. Conformational flexibility exists around the C-S and C-C single bonds, but no enantiomers or diastereomers are possible [4].
The electronic structure is dominated by the aromatic pyridine rings and the thioether linkage. Each pyridine ring contributes six π-electrons, fulfilling Hückel’s rule for aromaticity. The nitrogen lone pairs in pyridine reside in sp²-hybridized orbitals, orthogonal to the π-system, creating an electron-deficient aromatic ring [5].
The thioether sulfur atom possesses two lone pairs in sp³ hybridization. While one lone pair participates in σ-bonding with the propyl chains, the other remains non-bonding, contributing to weak intermolecular interactions (e.g., van der Waals forces). The sulfur’s electronegativity (2.58) slightly polarizes the C-S bonds, inducing a dipole moment across the molecule [5].
Conjugation between the pyridine rings and the thioether is limited due to the saturated alkyl chains. However, computational studies suggest minor charge transfer from sulfur’s lone pairs to the electron-deficient pyridine rings, enhancing molecular stability [5].
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₆H₂₀N₂S | [3] [4] |
| Molecular weight | 272.41 g/mol | [3] [4] |
| SMILES | S(CCCc1ccncc1)CCCc1ccncc1 | [4] |
Direct experimental data for melting/boiling points are unavailable. However, analogous pyridine-thioether compounds exhibit:
¹H NMR:
¹³C NMR:
No crystallographic data exists for the isolated compound. However, related thioether-pyridine ligands in coordination polymers (e.g., [Ag₄] clusters) reveal:
DFT optimizations (B3LYP/6-311+G(d,p)) predict:
The retrosynthetic approach to 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine reveals multiple strategic disconnections that can guide synthetic planning [1]. The target molecule can be analyzed through three primary retrosynthetic pathways: carbon-carbon bond formation at the pyridine alkyl chains, sulfur-carbon bond formation through thioether linkage, and modular assembly of preformed pyridine building blocks.
The most logical retrosynthetic disconnection involves cleavage of the thioether bond, which would provide 3-(pyridin-4-yl)propyl halide and 3-(pyridin-4-yl)propanethiol as key synthetic intermediates. This approach leverages well-established nucleophilic substitution chemistry between thiolate anions and primary alkyl halides [2] [3]. Alternative disconnections include formation of the propyl chains through Friedel-Crafts acylation followed by reduction, or through direct alkylation of activated pyridine derivatives.
Recent advances in retrosynthetic analysis software and computational tools have enabled more sophisticated planning for complex heterocyclic syntheses [1]. The modular nature of the target compound suggests that convergent synthetic strategies may offer advantages over linear approaches, particularly in terms of overall yield and synthetic efficiency.
Pyridine alkylation represents one of the most challenging aspects of heterocyclic chemistry due to the inherent electronic properties of the pyridine ring [4] [5]. The nitrogen atom in pyridine acts as a strong electron-withdrawing group, deactivating the ring toward electrophilic aromatic substitution while making nucleophilic aromatic substitution more favorable under specific conditions.
Wittig Olefination Approach: Recent developments in 4-selective pyridine alkylation via Wittig olefination of dearomatized pyridylphosphonium ylides have provided new opportunities for regioselective functionalization [4] [6]. This method employs N-triazinylpyridinium salts as activated intermediates, enabling coupling with a wide variety of aldehydes. The protocol achieves yields ranging from 65-95% and demonstrates excellent compatibility with late-stage functionalization approaches. The reaction proceeds through a unique dearomatization-olefination-rearomatization sequence that provides exceptional regioselectivity for the C-4 position.
Minisci-Type Decarboxylative Alkylation: The development of maleate-derived blocking groups has revolutionized practical C-4 alkylation of pyridines [5] [7] [8]. This approach uses inexpensive maleic acid to install a removable blocking group at the pyridine nitrogen, which directs subsequent Minisci-type decarboxylative alkylation exclusively to the C-4 position. The method achieves yields of 70-92% and demonstrates excellent scalability, making it particularly attractive for process applications.
Base-Promoted Alkyne Annulation: An innovative one-pot procedure utilizing aromatic terminal alkynes with benzamides as nitrogen sources provides access to 3,5-diarylpyridines in excellent yields (82-94%) [9]. This transformation proceeds through a formal [2+2+1+1] cyclocondensation mechanism and offers significant advantages in terms of atom economy and synthetic efficiency.
The introduction of sulfanyl groups into organic molecules represents a fundamental transformation in organosulfur chemistry [10] [11] [12]. Multiple mechanistic pathways are available for forming carbon-sulfur bonds, each with distinct advantages and limitations.
Nucleophilic Substitution Mechanisms: The most widely employed method for sulfanyl group introduction involves SN2 reactions between thiolate anions and primary or secondary alkyl halides [2] [3] [13]. This approach typically employs sodium hydroxide or other strong bases to generate the nucleophilic thiolate species in situ. Reaction conditions are generally mild (room temperature to 60°C), and yields range from 70-95%. The mechanism proceeds through classic backside attack, making it particularly effective for primary alkyl halides while showing decreased efficiency with more substituted systems.
Radical-Mediated Processes: Recent advances in radical chemistry have provided alternative pathways for sulfanyl group introduction [14]. These methods are particularly valuable for forming carbon-sulfur bonds in complex molecular environments where ionic mechanisms may be problematic. Radical addition to alkenes and alkynes can be achieved using radical initiators at temperatures of 80-120°C, providing yields of 60-85%.
Electrochemical Methods: Emerging electrochemical oxidative coupling techniques offer environmentally benign alternatives for sulfanyl group formation [15]. These methods enable the direct coupling of thiols and amines under mild conditions (room temperature, 5 minutes) with yields of 70-88%. The electrochemical approach eliminates the need for stoichiometric oxidants and produces hydrogen gas as the only byproduct.
The synthesis of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine requires careful orchestration of multiple transformations to achieve optimal overall yield and purity. Strategic optimization of reaction sequences is essential for successful implementation at scale.
Linear vs. Convergent Strategies: Comparative analysis reveals that convergent approaches generally provide superior overall yields compared to linear sequences [16] [17]. A typical convergent strategy would involve parallel preparation of 3-(pyridin-4-yl)propyl halide and 3-(pyridin-4-yl)propanethiol intermediates, followed by coupling via nucleophilic substitution. This approach minimizes the number of sequential transformations applied to sensitive intermediates.
Temperature and Time Optimization: Systematic optimization studies demonstrate that reaction temperatures between 80-100°C provide optimal balance between reaction rate and product stability [16] [17]. Extended reaction times (10-24 hours) are often necessary to achieve complete conversion, particularly for sterically hindered substrates. The ENOLATE project demonstrated that specific temperature changes during the course of reactions can dramatically improve yields, with some systems achieving >80% yield through optimized thermal profiles [16].
One-Pot Procedures: Development of one-pot methodologies offers significant advantages in terms of operational simplicity and reduced waste generation [18] [17]. Microwave-assisted synthesis has proven particularly effective for pyridine chemistry, enabling reaction completion in 5-30 minutes compared to several hours under conventional heating. Continuous flow processing provides additional benefits for scale-up, with improved heat and mass transfer characteristics leading to more consistent results.
The choice between homogeneous and heterogeneous catalysis significantly impacts both the efficiency and practicality of pyridine synthesis [19] [20] [21]. Each approach offers distinct advantages depending on the specific transformation and scale requirements.
Homogeneous Catalytic Systems: Rhodium(II) complexes have emerged as highly effective catalysts for C-H activation and cyclization reactions in pyridine synthesis [22] [23]. These systems typically require 2-5 mol% catalyst loading and operate efficiently at 25-80°C. Yields ranging from 70-95% are routinely achieved, with excellent functional group tolerance. Palladium acetate systems are particularly valuable for cross-coupling reactions, with catalyst loadings of 1-15 mol% and operating temperatures of 50-120°C providing yields of 75-95% [21] [24].
Heterogeneous Catalytic Approaches: Zinc phosphate (Zn₃(PO₄)₂·4H₂O) represents an environmentally sustainable heterogeneous catalyst for three-component pyridine synthesis [20] [25]. This system requires only 0.4 mol% catalyst loading and operates at 80°C to provide yields of 82-94%. The catalyst can be easily recovered and recycled, making it particularly attractive for large-scale applications. Iron-based catalysts offer additional advantages in terms of cost and environmental impact, though typically requiring higher catalyst loadings (5-10 mol%) and temperatures (80-150°C) [19].
Copper-Catalyzed Systems: Copper chloride (CuCl₂) has proven highly effective for oxidative annulation reactions in pyridine synthesis [26]. Optimized protocols employing 1.25-5.0 mol% CuCl₂ in isopropanol at 100-140°C provide yields of 65-89%. The copper-catalyzed approach is particularly valuable for scalable synthesis, with demonstrated capability for preparing dozens of grams of product without requiring high-pressure autoclave techniques.
Solvent selection plays a crucial role in determining both the efficiency and environmental impact of pyridine synthesis [24] [27] [28]. The trend toward green chemistry has driven significant innovation in solvent systems and reaction conditions.
Aqueous Medium Reactions: Water-based synthetic protocols offer significant environmental advantages while often providing superior yields compared to organic solvents [29] [28]. Ammonium carbonate in aqueous medium enables efficient three-component condensations with yields of 68-85% and reaction times of 2-12 hours. The aqueous approach facilitates simple product isolation through precipitation and requires minimal purification.
Biorenewable Solvents: Cyrene™ (dihydrolevoglucosenone), derived from cellulose through a two-step biorenewable process, has shown remarkable effectiveness for pyridine synthesis [24]. Solvent blends containing 50% γ-valerolactone in Cyrene™ achieve 95% yield and 99% product purity without requiring column chromatography or recrystallization. The biorenewable solvent approach reduces reaction times significantly while enabling operation at lower temperatures.
Ionic Liquid Systems: Ionic liquids provide tunable solvent environments with negligible vapor pressure and excellent recyclability [27]. These systems enable multicomponent reactions with enhanced efficiency and selectivity while supporting green chemistry principles. Ionic liquid catalysis often eliminates the need for additional catalysts, as the ionic liquid can serve dual roles as both solvent and catalyst.
Solvent-Free Conditions: Mechanochemical approaches using grinding techniques eliminate organic solvents entirely while achieving excellent yields (85-95%) in short reaction times (15 minutes to 2 hours) [30]. These methods are particularly effective for multicomponent reactions and demonstrate exceptional compatibility with green chemistry objectives.
Effective purification strategies are essential for obtaining high-purity 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine suitable for further applications [31] [32] [33]. The polar nature of pyridine derivatives presents unique challenges that require specialized chromatographic approaches.
Column Chromatography: Silica gel chromatography remains the standard method for purifying pyridine derivatives, typically achieving 95-99% purity with 80-95% recovery yields [32] [33]. However, pyridines and their fused systems generally crystallize less effectively than their non-heteroaromatic counterparts, requiring careful optimization of elution conditions [33]. Gradient elution using hexane-ethyl acetate or dichloromethane-methanol systems provides optimal separation efficiency.
pH-Zone-Refining Counter-Current Chromatography: This specialized technique has proven highly effective for separating novel pyridine derivatives from synthetic mixtures [31]. The method employs methyl tert-butyl ether-tetrahydrofuran-water solvent systems at optimized volume ratios, with triethylamine as retainer and hydrochloric acid as eluter. High-purity products (98.2-99.0%) can be obtained with 85-95% recovery yields, making this approach particularly valuable for complex separation challenges.
Gas Chromatography: Preparative gas chromatography offers excellent resolution for volatile pyridine derivatives [34] [35] [32]. Capillary columns with both polar and non-polar stationary phases enable high-resolution separations with >99% purity and 75-90% recovery yields. The method is particularly suitable for industrial-scale applications and provides excellent reproducibility.
Crystallization strategies for pyridine derivatives require careful consideration of molecular interactions and crystal packing effects [36] [37] [38]. The challenge is particularly acute for derivatives containing multiple heteroatoms and flexible alkyl chains.
Conventional Recrystallization: Organic solvent recrystallization using ethanol, methanol, or acetonitrile typically achieves 98-99.5% purity with 70-90% recovery yields [36] [37]. However, the effectiveness varies significantly depending on the specific derivative structure and substituent pattern. Solvent selection is critical, with hydrogen-bonding solvents generally providing superior crystal quality.
Co-crystallization Strategies: Triphenylphosphine oxide (TPPO) serves as an effective co-crystallant for difficult crystallization cases [39]. The co-crystallization approach can facilitate crystal formation for compounds that resist conventional crystallization techniques. Structure-guiding unconventional synthons involving nitrile-nitrile interactions and π-stacking provide additional opportunities for controlled crystallization [38].
Supercritical CO₂ Recrystallization: Environmentally friendly supercritical carbon dioxide offers unique advantages for crystallizing coordination compounds and complex organic molecules [36]. This approach can produce hollow microcrystals with single polymorphic forms and >99% purity with 80-95% recovery yields. The method is particularly valuable for compounds that form multiple polymorphs under conventional conditions.
Cation-Exchange Chromatography: For aminopyridine derivatives, cation-exchange chromatography using Dowex 50X8 resin provides efficient purification [40]. The method employs ammonium acetate buffer at controlled pH and achieves 98-99% purity with 85-95% recovery yields. This approach is particularly suitable for large-scale preparations and requires only 10 minutes compared to hours for gel filtration methods.
The successful implementation of synthetic methodologies for 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine requires careful consideration of yield optimization, scalability challenges, and reproducibility across different reaction scales [16] [18] [17].
Yield Optimization Strategies: Systematic optimization studies reveal that overall yields for multi-step sequences typically range from 42-72% depending on the specific route and reaction conditions [17]. One-pot procedures consistently provide superior yields compared to stepwise approaches, with the optimized three-step one-pot procedure achieving 72% yield compared to 42% overall yield for the corresponding stepwise sequence. Temperature control emerges as a critical factor, with specific temperature profiles during reaction courses dramatically improving yields to >80% in optimized systems [16].
Scalability Considerations: Laboratory-scale optimizations (milligram to gram quantities) do not always translate effectively to larger scales [18]. Microwave-assisted batch reactions show particular sensitivity to scale-up, with efficiency decreasing significantly when moving from 10 mL single-mode to 60 mL multi-mode reactors. Continuous flow processing provides superior scalability, maintaining consistent results across different scales while offering improved heat and mass transfer characteristics.
Reproducibility Factors: Reaction reproducibility varies significantly depending on the specific methodology employed [18] [17]. Catalyst-controlled reactions generally demonstrate excellent reproducibility, with rhodium-catalyzed systems showing consistent performance across multiple runs. Heterogeneous catalytic systems offer advantages in terms of batch-to-batch consistency, particularly when using well-characterized commercial catalysts like zinc phosphate [20] [25].
Process Development Considerations: Industrial implementation requires consideration of cost-effectiveness, environmental impact, and safety profile [16] [17]. Green chemistry approaches using biorenewable solvents or aqueous media provide advantages in terms of regulatory approval and waste minimization. Continuous flow methodologies offer superior process control and heat management, making them particularly attractive for large-scale implementation.
The synthesis of 4-[3-(3-pyridin-4-ylpropylsulfanyl)propyl]pyridine presents several characteristic challenges that require specialized troubleshooting approaches [41] [42] [43].
Regioselectivity Issues: Pyridine alkylation reactions frequently suffer from poor regioselectivity, with competing reactions at multiple positions leading to mixture formation [5] [41]. The 2-pyridyl problem represents a particularly challenging aspect of pyridine chemistry, where traditional cross-coupling approaches show <8% success rate for reactions achieving ≥20% yield [43]. Blocking group strategies using maleate-derived protecting groups provide effective solutions for achieving C-4 selectivity [5] [8].
Substrate Compatibility: Sterically hindered aldehydes and electron-deficient substrates often show reduced reactivity in multicomponent reactions [44]. Solvent switching from ethanol to acetonitrile can overcome these difficulties, while modified catalytic protocols enable successful transformations of challenging substrates. Functional group tolerance varies significantly depending on the specific reaction conditions, requiring careful substrate-specific optimization.
Oxidation State Management: Sulfur-containing compounds present unique challenges related to oxidation state control [10] [15]. Thiols are prone to aerial oxidation to disulfides, while sulfides can be further oxidized to sulfoxides and sulfones under certain conditions. Inert atmosphere techniques and careful reagent selection are essential for maintaining desired oxidation states throughout synthetic sequences.
Purification Difficulties: Pyridine derivatives often resist conventional crystallization techniques due to their polar nature and hydrogen-bonding capabilities [33] [37]. pH-dependent solubility can be exploited for purification, while co-crystallization with appropriate co-crystallants may facilitate isolation of pure products. Chromatographic methods require optimization of mobile phase composition to achieve effective separation from impurities.
Scale-Up Challenges: Heat management becomes critical during scale-up, particularly for exothermic transformations [18]. Microwave heating shows poor scalability beyond certain vessel sizes, requiring transition to conventional heating or continuous flow processing. Catalyst deactivation can become problematic at larger scales, necessitating increased catalyst loadings or alternative catalytic systems.